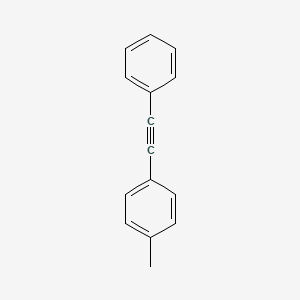

1-Methyl-4-(phenylethynyl)benzene

Descripción general

Descripción

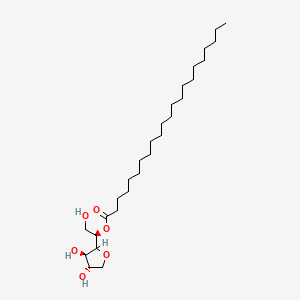

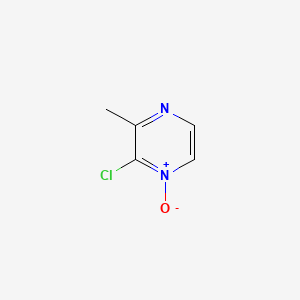

“1-Methyl-4-(phenylethynyl)benzene” is a chemical compound with the molecular formula C15H12 . It has a molecular weight of 192.26 g/mol .

Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(phenylethynyl)benzene” consists of a benzene ring with a methyl group (CH3) and a phenylethynyl group (C6H5C≡C-) attached to it .Physical And Chemical Properties Analysis

“1-Methyl-4-(phenylethynyl)benzene” is a solid at 20 degrees Celsius . It has a density of 1.05±0.1 g/cm3 . The melting point is 72 °C and the boiling point is between 200-210 °C .Aplicaciones Científicas De Investigación

Luminescence Chromic Behaviors

- Application Summary : This compound is used in the synthesis of multi-functional emissive bis-o-carborane-substituted 1,4-bis (phenylethynyl)benzene molecules. These molecules exhibit dual emission from the locally excited (LE) and twisted intramolecular charge transfer (TICT) states in solution .

- Methods of Application : The molecules are synthesized and their optical properties are investigated in detail .

- Results : The molecules exhibited clear solvatochromic and thermochromic behaviors. They also presented aggregation- and crystallization-induced emission enhancement (AIEE and CIEE, respectively) .

Blue Phase Liquid Crystal Composition

- Application Summary : 1,4-bis (phenylethynyl)benzene derivatives (BPEBs) and their analogues are synthesized and used as blue phase liquid crystal composition .

- Methods of Application : The effects of different substituents on their properties such as thermal behavior of melting point and clearing point, the temperature of nematic phase, optical anisotropy and dielectric anisotropy are investigated .

- Results : Some BPEBs have a wide range of the nematic phase temperature with high optical anisotropy and acceptable dielectric anisotropy .

Kumada Cross-Coupling Reaction

- Application Summary : 1-Chloro-4-(phenylethynyl)benzene, an internal alkyne, can be prepared by palladium-catalyzed Kumada cross-coupling reaction .

- Methods of Application : The compound is used in the preparation of 1-(4-chlorophenyl)-4-methyl-2-phenylnaphthalene and 2-(4-chlorophenyl)-4-methyl-1-phenylnaphthalene as a 1:1 mixture .

- Results : The reaction results in the formation of the desired products .

Organic Light Emitting Diodes

- Application Summary : A phenylene ethynylene derivative, 1,4-bis (4-(phenylethynyl)phenylethynyl)benzene (BPPB), provides very high photoluminescence efficiency both in solution and thin films .

- Methods of Application : BPPB is used as an emitter and also functions as a hole transport layer in organic light emitting diodes .

- Results : Blue electroluminescence of λEL (max) ∼470 and 510 nm with an external EL efficiency of ηEL ∼0.53% and maximum luminance of ∼70000 cd m −2 at current density of ∼2 A cm −2 were observed with BPPB as an emitter .

Synthesis of 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene

- Application Summary : This compound is used in the synthesis of 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene .

- Methods of Application : The compound is synthesized and its properties are investigated .

- Results : The compound has a molecular formula of CHOS, an average mass of 256.320 Da, and a monoisotopic mass of 256.055786 Da .

Electrical Properties in Organic Light Emitting Diodes

- Application Summary : A phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), provides very high photoluminescence efficiency both in solution and thin films .

- Methods of Application : BPPB is used as an emitter and also functions as a hole transport layer in organic light emitting diodes .

- Results : Blue electroluminescence of λEL (max) ∼470 and 510 nm with an external EL efficiency of ηEL ∼0.53% and maximum luminance of ∼70000 cd m −2 at current density of ∼2 A cm −2 were observed with BPPB as an emitter .

Synthesis of 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene

- Application Summary : This compound is used in the synthesis of 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene .

- Methods of Application : The compound is synthesized and its properties are investigated .

- Results : The compound has a molecular formula of CHOS, an average mass of 256.320 Da, and a monoisotopic mass of 256.055786 Da .

Electrical Properties in Organic Light Emitting Diodes

- Application Summary : A phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), provides very high photoluminescence efficiency both in solution and thin films .

- Methods of Application : BPPB is used as an emitter and also functions as a hole transport layer in organic light emitting diodes .

- Results : Blue electroluminescence of λEL (max) ∼470 and 510 nm with an external EL efficiency of ηEL ∼0.53% and maximum luminance of ∼70000 cd m −2 at current density of ∼2 A cm −2 were observed with BPPB as an emitter .

Direcciones Futuras

While specific future directions for “1-Methyl-4-(phenylethynyl)benzene” are not mentioned in the available resources, research into benzene derivatives continues to be an active area of study. For instance, some benzene derivatives have been investigated for their potential applications in liquid crystal displays .

Propiedades

IUPAC Name |

1-methyl-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENVYSAMNKKWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186529 | |

| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(phenylethynyl)benzene | |

CAS RN |

3287-02-3 | |

| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene](/img/structure/B1622844.png)